molecular formula C11H11N3 B11907564 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline CAS No. 30466-55-8

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B11907564
CAS No.: 30466-55-8
M. Wt: 185.22 g/mol
InChI Key: JRLIENBACLTAMR-UHFFFAOYSA-N
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Description

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is often catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo oxidation and substitution reactions makes it a versatile compound for various applications .

Properties

CAS No.

30466-55-8

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-methyl-1,2-dihydroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C11H11N3/c1-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3

InChI Key

JRLIENBACLTAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NCC3

Origin of Product

United States

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